molecular formula C22H23N3O7 B2379063 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 874805-67-1

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2379063
CAS No.: 874805-67-1
M. Wt: 441.44
InChI Key: ININXUHNCXQKCP-UHFFFAOYSA-N
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Description

This compound is a structurally complex oxalamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety conjugated to an oxazolidinone ring, which is further linked via a methylene bridge to an N2-(2-methoxybenzyl)oxalamide group. Its design integrates pharmacophoric elements from antiviral and enzyme-targeting agents, including:

  • Oxazolidinone: A heterocyclic scaffold known for antimicrobial activity and conformational rigidity .
  • Benzo[d][1,3]dioxole: A bioisostere of catechol, often used to enhance metabolic stability and binding affinity in CNS-targeting compounds .
  • Oxalamide backbone: A versatile linker in protease inhibitors and epigenetic modulators due to its hydrogen-bonding capacity .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-29-16-5-3-2-4-15(16)11-23-20(26)21(27)24-12-19-25(8-9-30-19)22(28)14-6-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ININXUHNCXQKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The oxazolidin-2-yl group is introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the formation of the oxalamide linkage through a condensation reaction between the oxazolidin-2-yl intermediate and 2-methoxybenzylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The oxazolidin-2-yl group can be reduced to form corresponding amines.

    Substitution: The methoxy group in the 2-methoxybenzyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of the oxazolidin-2-yl group would produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves interaction with specific molecular targets. For instance, in cancer research, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and suppression of tubulin polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reported Activity / Stability Reference
Target Compound Benzo[d][1,3]dioxole + oxazolidinone + 2-methoxybenzyl-oxalamide ~495.5* Hypothesized: Enhanced metabolic stability (due to methylenedioxyphenyl) and enzyme inhibition N/A
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) Thiazole-pyrrolidine + chlorophenyl-oxalamide 422.12 Antiviral (HIV entry inhibition); moderate metabolic stability in hepatocytes
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantane + benzyloxy-oxalamide ~356.4 Soluble epoxide hydrolase inhibition (IC50 ~50 nM); high lipophilicity
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Dimethoxybenzyl + pyridylethyl-oxalamide ~385.4 Rapid hepatic metabolism (no amide hydrolysis); used as a flavoring agent
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Dual methoxy-substituted oxalamide ~357.4 Moderate CYP4F11 activation; potential for lipid metabolism modulation

*Calculated based on formula.

Key Findings :

Metabolic Stability: The benzo[d][1,3]dioxole group in the target compound may confer resistance to oxidative metabolism compared to analogs like No. 1768, which undergoes rapid hepatic clearance without amide hydrolysis . In contrast, thiazole-pyrrolidine analogs (e.g., compound 15) exhibit moderate stability due to hydroxylated side chains .

The 2-methoxybenzyl group may enhance π-π stacking with aromatic residues in enzyme active sites, similar to compound 17’s interaction with CYP4F11 .

Biological Activity

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activity. The compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, an oxazolidin ring, and an oxalamide group. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Features

The compound is characterized by the following key structural components:

  • Benzo[d][1,3]dioxole moiety : This aromatic system is known for its diverse biological activities.
  • Oxazolidin ring : A five-membered heterocyclic structure that contributes to the compound's stability and reactivity.
  • Oxalamide group : Known for its role in enzyme inhibition and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the benzo[d][1,3]dioxole precursor : This can be achieved through various synthetic routes involving catechol derivatives.
  • Formation of the oxazolidine ring : This step may utilize cyclization reactions that incorporate the benzo[d][1,3]dioxole precursor.
  • Coupling with the methoxybenzyl group : This final step often employs coupling agents to facilitate the formation of the oxalamide linkage.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that this compound may:

  • Inhibit enzyme activity : Particularly enzymes involved in metabolic pathways such as α-amylase, which is crucial for carbohydrate metabolism.
  • Modulate protein-protein interactions : The structural features allow it to disrupt key interactions within cellular pathways.

Efficacy in Biological Assays

Recent studies have evaluated the efficacy of related benzodioxole derivatives in various biological contexts:

CompoundTarget EnzymeIC50 (µM)Notes
IIaα-Amylase0.85High potency
IIcα-Amylase0.68Exhibited negligible cytotoxicity on normal cell lines (IC50 > 150 µM)
IIdCancer Cells26–65Significant activity across multiple cancer cell lines

These findings suggest that compounds with similar structures to this compound may possess significant therapeutic potential.

Antidiabetic Potential

A study focused on the antidiabetic properties of benzodioxole derivatives found that certain compounds demonstrated potent inhibition of α-amylase, suggesting potential applications in managing diabetes. For example:

  • Compound IIc showed an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory effects while maintaining safety profiles in normal cells .

Cancer Cell Line Studies

In vitro studies have highlighted the efficacy of benzodioxole derivatives against various cancer cell lines. One derivative showed significant cytotoxicity at concentrations ranging from 26 to 65 µM across four different cancer cell types . These results underscore the potential for developing new anticancer therapies based on this class of compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d][1,3]dioxole-5-carbonyl and oxazolidine precursors. Key steps include:

  • Coupling reactions using oxalyl chloride or activated esters to form the oxalamide bond .
  • Controlled temperatures (e.g., reflux in dichloromethane or THF) and inert atmospheres to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF for solubility) to improve yields .

Q. Which analytical techniques are critical for structural confirmation?

Essential techniques include:

  • NMR Spectroscopy : For verifying proton environments and connectivity, particularly the oxazolidine and benzodioxole moieties .
  • IR Spectroscopy : To confirm carbonyl (C=O) and amide (N-H) functional groups .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis . Methodological Tip: Use deuterated solvents (e.g., DMSO-d6) for NMR to enhance signal resolution in polar intermediates .

Q. How can preliminary biological activity screening be designed?

Initial assays should focus on:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria . Methodological Tip: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs with:

  • Substituted Benzyl Groups : Compare 2-methoxy vs. 3-chloro-4-fluorophenyl to assess electronic effects on target binding .
  • Oxazolidine Variations : Replace the oxazolidine ring with piperidine or morpholine to evaluate conformational flexibility . Methodological Tip: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2 .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Address by:

  • Reproducing Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Analytical Purity Checks : Employ HPLC-MS to rule out impurities >98% .
  • Dose-Response Curves : Validate activity across multiple concentrations to identify false positives/negatives .

Q. What strategies elucidate the compound’s mechanism of action?

Advanced approaches include:

  • Target Identification : Use pull-down assays with biotinylated probes and proteomics .
  • Pathway Analysis : RNA-seq or Western blotting to track downstream signaling (e.g., apoptosis markers like caspase-3) .
  • Crystallography : Co-crystallize the compound with purified enzymes (e.g., HDACs) to visualize binding modes . Methodological Tip: Pair SPR (surface plasmon resonance) with mutagenesis studies to map critical binding residues .

Q. How to optimize pharmacokinetic properties for in vivo studies?

Key parameters to address:

  • Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots .
  • Bioavailability : Perform PK/PD studies in rodent models with IV/PO dosing . Methodological Tip: Modify the oxazolidine group to reduce CYP450-mediated degradation .

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